molecular formula C6H7IN2O B13889988 4-Ethoxy-5-iodopyrimidine

4-Ethoxy-5-iodopyrimidine

Cat. No.: B13889988
M. Wt: 250.04 g/mol
InChI Key: TZFMYDNZSYRZLY-UHFFFAOYSA-N
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Description

4-Ethoxy-5-iodopyrimidine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The 5-iodo substituent on the pyrimidine ring makes it an excellent substrate for cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, which are pivotal for creating carbon-carbon bonds and diversifying the molecular structure at the 5-position . This allows researchers to synthesize a wide array of 5-substituted pyrimidine derivatives for screening and development purposes. Pyrimidine cores, especially halogenated variants, are of significant interest in the design of novel bioactive molecules. Studies on similar 5-iodopyrimidine compounds have demonstrated their incorporation into structures with evaluated antimicrobial and antitumor activities . The ethoxy group at the 4-position contributes to the electronic properties of the ring system and can influence both the reactivity and the biological activity of the resulting compounds. As a versatile building block, this compound is essential for constructing more complex molecules in pharmaceutical and agrochemical research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

4-ethoxy-5-iodopyrimidine

InChI

InChI=1S/C6H7IN2O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3

InChI Key

TZFMYDNZSYRZLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC=C1I

Origin of Product

United States

Synthetic Methodologies for 4 Ethoxy 5 Iodopyrimidine

Direct Synthesis Approaches to 4-Ethoxy-5-iodopyrimidine

Direct synthesis strategies aim to construct the this compound molecule from acyclic precursors in a single or few-step sequence. These methods are often valued for their potential efficiency and atom economy.

Strategic Precursor Selection in Pyrimidine (B1678525) Ring Formation

The cornerstone of a direct synthesis approach is the judicious selection of precursors that will form the pyrimidine ring with the required 4-ethoxy and 5-iodo substituents. A common and versatile method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.net For the synthesis of this compound, a hypothetical direct approach could involve the reaction of an appropriately substituted 1,3-dicarbonyl compound with formamide (B127407), which serves as the source of the N1-C2-N3 fragment of the pyrimidine ring.

A plausible, though not explicitly documented, precursor set could be 2-iodo-3-ethoxy-3-oxopropanal and formamide. In this strategy, the 1,3-dicarbonyl equivalent would already contain the iodo and ethoxy functionalities at the positions corresponding to C5 and C4 of the final pyrimidine ring. The condensation would proceed via initial formation of an enamine, followed by cyclization and dehydration to yield the aromatic pyrimidine core.

Another potential set of precursors could be diethyl 2-iodomalonate and formamide. google.com The reaction of diethyl malonate or its derivatives with formamide in the presence of a base like sodium methoxide (B1231860) is a known method for the synthesis of 4,6-dihydroxypyrimidines. google.com The use of diethyl 2-iodomalonate could theoretically lead to a 5-iodo-4,6-dihydroxypyrimidine intermediate. Subsequent conversion of the hydroxyl groups to the desired ethoxy group at C4 would, however, move this pathway into the realm of functional group interconversion.

Optimized Reaction Conditions and Catalytic Systems for Direct Synthesis

For direct pyrimidine syntheses, reaction conditions are critical for achieving good yields and selectivity. These reactions are often base-promoted or acid-catalyzed. slideshare.netrhhz.net In a hypothetical direct synthesis of this compound, a base such as sodium ethoxide would be a logical choice, as it could also serve as the source of the ethoxy group if a suitable precursor is chosen.

Modern synthetic methods also employ transition-metal-free catalytic systems. For instance, base-promoted intermolecular oxidative C-N bond formation using molecular oxygen as a green oxidant has been developed for the synthesis of polysubstituted pyrimidines. organic-chemistry.orgorganic-chemistry.org Such a system could potentially be adapted for the direct synthesis of this compound, although this would require significant methodological development. The general approach often involves the reaction of allylic compounds with amidines. organic-chemistry.org

Below is a table summarizing potential direct synthesis precursors and the general conditions required.

Precursor 1Precursor 2General ConditionsPotential Product
2-iodo-3-ethoxy-3-oxopropanalFormamideBase or acid catalysis, heatingThis compound
Diethyl 2-iodomalonateFormamideStrong base (e.g., sodium methoxide), heating5-iodo-4,6-dihydroxypyrimidine

Mechanistic Investigations of C-I and C-O Bond Formation Pathways

The simultaneous formation of C-I and C-O bonds during the cyclization process in a direct synthesis of this compound is mechanistically complex and not well-documented. In the context of the Pinner synthesis, the C-O bond of the ethoxy group would likely be pre-installed in the 1,3-dicarbonyl precursor. The C-I bond would also be present in the starting material. The reaction mechanism would primarily involve nucleophilic attack, condensation, and cyclization, with the C-I and C-O bonds remaining intact throughout the ring-forming process. youtube.com

The mechanism for a direct synthesis from simpler precursors would involve a cascade of reactions where the timing of the C-I and C-O bond formations would depend on the specific reagents and conditions. A detailed mechanistic investigation would be required to elucidate the precise pathways, which could involve radical or ionic intermediates, especially if oxidative conditions are employed. organic-chemistry.org

Functional Group Interconversions Leading to this compound

Functional group interconversion strategies are often more practical and higher-yielding for the synthesis of specifically substituted pyrimidines like this compound. These methods start with a pre-formed pyrimidine ring and introduce the desired functionalities in a stepwise manner.

Synthesis from Chloro- and Other Halogenated Pyrimidine Precursors at C4 and C5

A common and effective route to this compound involves the nucleophilic substitution of a suitable halogenated precursor. The starting material of choice is often 4-chloro-5-iodopyrimidine (B1631505). The chlorine atom at the C4 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atoms in the ring. stackexchange.com

The reaction of 4-chloro-5-iodopyrimidine with sodium ethoxide in a suitable solvent, such as ethanol, leads to the displacement of the chloride ion by the ethoxide ion, yielding this compound. brainly.in This is a well-established transformation for the synthesis of alkoxypyrimidines. rsc.org

The general reaction is as follows:

4-chloro-5-iodopyrimidine + NaOCH₂CH₃ → this compound + NaCl

The starting material, 4-chloro-5-iodopyrimidine, can be prepared from commercially available precursors. For example, 4-hydroxypyrimidine (B43898) can be synthesized from diethyl malonate and formamide. google.comgoogle.com The hydroxyl group can then be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov Subsequent iodination at the C5 position would yield the desired precursor.

Regioselective Iodination Strategies at the C5 Position of Ethoxypyrimidines

An alternative functional group interconversion strategy begins with 4-ethoxypyrimidine (B1625699) and introduces the iodine atom at the C5 position. The C5 position of the pyrimidine ring is susceptible to electrophilic substitution, and various iodinating agents can be employed for this purpose. nih.govresearchgate.net

The regioselectivity of the iodination is directed by the electronic properties of the pyrimidine ring. The C5 position is the most electron-rich and thus the most reactive towards electrophiles. Common iodinating reagents include N-iodosuccinimide (NIS) and molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid. commonorganicchemistry.comorganic-chemistry.orgcolab.ws

A particularly effective and environmentally friendly method for the iodination of pyrimidines involves the use of solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free grinding conditions. nih.govresearchgate.net In this system, silver nitrate acts as a Lewis acid, activating the iodine to generate a potent electrophilic iodinating species. nih.govchegg.com

The table below summarizes various iodination conditions for pyrimidine derivatives.

SubstrateIodinating AgentCatalyst/ConditionsProductYield
UracilI₂ / AgNO₃Mechanical grinding, 20-30 min5-IodouracilHigh
CytosineI₂ / AgNO₃Mechanical grinding, 20-30 min5-IodocytosineHigh
Aromatic CompoundsN-Iodosuccinimide (NIS)Trifluoroacetic acidIodoaromaticsExcellent

The mechanism of electrophilic iodination of pyrimidines generally proceeds via a standard electrophilic aromatic substitution pathway. wikipedia.org The electrophilic iodine species (I⁺) attacks the electron-rich C5 position of the pyrimidine ring, forming a resonance-stabilized carbocation intermediate (sigma complex). A base then abstracts a proton from the C5 position, restoring the aromaticity of the ring and yielding the 5-iodopyrimidine (B189635) product.

Etherification Methodologies at the C4 Position of 5-Iodopyrimidines.

The introduction of an ethoxy group at the C4 position of a 5-iodopyrimidine core is a critical step in the synthesis of this compound. This transformation is typically achieved through a nucleophilic aromatic substitution reaction. The most common precursor for this reaction is a 4-halo-5-iodopyrimidine, with 4-chloro-5-iodopyrimidine being a readily available starting material.

The etherification reaction involves the treatment of 4-chloro-5-iodopyrimidine with sodium ethoxide. The ethoxide anion, a potent nucleophile, attacks the electron-deficient C4 position of the pyrimidine ring, displacing the chloride leaving group. The reaction is generally carried out in an alcoholic solvent, such as ethanol, which can also serve as the source of the ethoxide upon reaction with a strong base like sodium hydride or sodium metal.

A general representation of this reaction is as follows:

Reaction Scheme: Etherification of 4-Chloro-5-iodopyrimidine

Reactant 1Reactant 2ReagentSolventProduct
4-Chloro-5-iodopyrimidineEthanolSodium Hydride (NaH)EthanolThis compound

This method is a standard and effective way to introduce alkoxy groups onto the pyrimidine ring. The reactivity of the C4 position towards nucleophilic attack is enhanced by the presence of the two nitrogen atoms in the pyrimidine ring, which withdraw electron density.

Considerations for Stereoselectivity and Enantioselective Synthesis.

For the specific molecule this compound, considerations of stereoselectivity and enantioselective synthesis are not directly applicable as the compound is achiral and does not possess any stereocenters. However, in the broader context of substituted pyrimidine synthesis, stereoselectivity becomes a crucial factor when chiral centers are present, for instance, if a chiral substituent were to be introduced at the ethoxy group or if the pyrimidine ring were part of a larger, chiral molecule.

In such hypothetical scenarios, enantioselective synthesis would be necessary to obtain a single enantiomer. This could be achieved through various strategies, such as the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, if a chiral alcohol were used in the etherification step, a diastereomeric mixture could be formed, which would then require separation. Alternatively, a chiral catalyst could be employed to favor the formation of one enantiomer over the other. While not relevant to this compound itself, these principles are fundamental in the synthesis of more complex, biologically active pyrimidine derivatives.

Sustainable and Advanced Synthetic Techniques for this compound

The development of sustainable and advanced synthetic techniques is of paramount importance in modern organic chemistry. These methods aim to reduce the environmental impact of chemical processes while improving efficiency.

Application of Green Chemistry Principles in Pyrimidine Synthesis.

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to create more environmentally benign processes. These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, and energy efficiency.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. For the synthesis of pyrimidine derivatives, mechanochemical methods, such as ball milling, have been successfully employed. uni.lu These techniques involve the grinding of solid reactants together, often with a catalyst, to initiate a chemical reaction without the need for a solvent. uni.lu

A notable example is the iodination of pyrimidines. A green chemical approach for the iodination of pyrimidine derivatives has been developed using mechanical grinding under solvent-free conditions. nih.govsemanticscholar.org This method utilizes solid iodine and silver nitrate as an electrophilic iodinating reagent, offering short reaction times (20–30 minutes), high yields (70–98%), and a simple setup. nih.govsemanticscholar.org This approach avoids the use of toxic reagents and acidic conditions commonly employed in traditional iodination methods. nih.govsemanticscholar.org

Table of Solvent-Free Iodination of Pyrimidines nih.govsemanticscholar.org

SubstrateReagentsConditionsYield
UracilI₂, AgNO₃Mechanical Grinding, 20-30 minHigh
CytosineI₂, AgNO₃Mechanical Grinding, 20-30 minHigh

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages in terms of energy efficiency and reaction times. mdpi.com Microwave irradiation can rapidly and efficiently heat the reaction mixture, leading to a dramatic acceleration of reaction rates compared to conventional heating methods. mdpi.com This technique has been widely applied to the synthesis of various pyrimidine derivatives. nih.govmdpi.com

The Biginelli condensation, a classic multicomponent reaction for the synthesis of dihydropyrimidines, can be performed efficiently under microwave irradiation. nih.gov This method often leads to higher yields and shorter reaction times compared to conventional heating. nih.govmdpi.com The application of microwave heating is considered an eco-friendly method for synthesizing aminopyrimidine derivatives as well.

Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis mdpi.com

Reaction TypeConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Yields Moderate to goodOften higher
Side Reactions More prevalentReduced

The development of reusable and metal-free catalytic systems is another important aspect of green chemistry in pyrimidine synthesis. youtube.com The use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times improves the sustainability of the process. youtube.com

Graphite oxide, a metal-free carbocatalyst, has been successfully used for the synthesis of pyrimidine derivatives under solvent-free conditions. youtube.com This catalyst is not only environmentally friendly but can also be recycled and reused for up to nine consecutive runs without a significant loss in its catalytic activity. youtube.com This approach eliminates the risk of metal contamination in the final product, which is a significant advantage, particularly in the pharmaceutical industry. youtube.com

The use of such catalytic systems aligns with the principles of green chemistry by minimizing waste and promoting the use of safer, more sustainable materials.

Multicomponent Reaction (MCR) Approaches to this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov While a specific MCR for the direct synthesis of this compound is not extensively documented in peer-reviewed literature, the principles of MCRs can be applied to construct the core pyrimidine ring with the desired substitution pattern.

One plausible MCR strategy could involve the condensation of a β-dicarbonyl compound (or a synthetic equivalent), an amidine or urea (B33335) derivative, and an aldehyde. To incorporate the iodine at the 5-position, one could either utilize a pre-iodinated building block or perform a subsequent electrophilic iodination. For instance, a three-component reaction could be envisioned between an appropriate amidine, an ethoxy-containing β-ketoester, and an orthoformate, followed by iodination.

Recent research has highlighted the use of iodine itself as a catalyst in MCRs for the synthesis of pyrimidine-linked heterocycles. nih.govacs.org In such reactions, molecular iodine can play a dual role as both a catalyst and a potential iodinating agent, or it can facilitate cyclization and aromatization steps. nih.govacs.org For example, a metal-free one-pot three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids for the synthesis of pyrimidine-linked imidazopyridines has been reported using a catalytic amount of molecular iodine. nih.gov This demonstrates the potential for iodine-mediated MCRs in the synthesis of complex pyrimidine derivatives.

Another approach involves using ammonium (B1175870) iodide as a nitrogen source in a four-component reaction to construct the pyrimidine ring. mdpi.com This method has been successfully applied to the synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles from indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide under transition-metal-free conditions, where four C-N bonds are formed in a single pot. mdpi.com

Below is a table summarizing representative multicomponent reactions for the synthesis of pyrimidine derivatives, which could be adapted for the synthesis of this compound derivatives.

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type Reference
Aryl methyl ketone2-AminopyridineBarbituric acidI₂ (catalytic), DMSOPyrimidine-linked imidazopyridine nih.gov
5-Amino-1-phenyl-1H-1,2,4-triazoleAromatic aldehydeEthyl acetoacetateAPTS, Ethanol, reflux nih.govacs.orgnih.govTriazolo[4,3-a]pyrimidine mdpi.com
Indole-3-carboxaldehydeAromatic aldehydeAmmonium iodideNaIO₄, I₂, DMSO, 150 °C9H-Pyrimido[4,5-b]indole mdpi.com
Amino pyrazoleChalconeDiaryl/dialkyl diselenideI₂ (catalytic)3-Selenylated pyrazolo[1,5-a]pyrimidine rsc.org

APTS = 3-Aminopropyl)triethoxysilane; DMSO = Dimethyl sulfoxide

The development of a specific MCR for this compound would likely focus on the selection of appropriate starting materials that contain the ethoxy and iodo functionalities or can be easily converted to them in a subsequent step. The use of iodinated building blocks in MCRs is a viable strategy, as demonstrated in the synthesis of various halogenated heterocyclic compounds. nih.gov

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. mdpi.com The synthesis of heterocyclic compounds, including pyrimidines, is particularly well-suited for flow chemistry approaches.

The synthesis of substituted pyrimidines has been successfully demonstrated in continuous flow systems. For example, an iron-catalyzed [4 + 2] annulation of amidines with α,β-unsaturated ketoxime acetates has been developed for the construction of 2,4,6-trisubstituted pyrimidines under both batch and continuous flow conditions, with the flow process offering a significant reduction in reaction time.

A hypothetical multi-step flow synthesis of this compound could involve the following key steps:

Pyrimidine Ring Formation: A solution of the starting materials (e.g., a β-ketoester, an amidine, and an orthoformate) would be continuously pumped through a heated reactor coil to form the pyrimidine core.

Iodination: The effluent from the first reactor, containing the pyrimidine intermediate, could be mixed with a stream of an iodinating agent (e.g., N-iodosuccinimide or molecular iodine with an oxidant) in a second reactor to introduce the iodine at the 5-position. Recent green chemistry approaches for the iodination of pyrimidines, which utilize solid iodine and a nitrate salt under solvent-free grinding conditions, could be adapted to a solid-phase reactor in a flow system. nih.govsemanticscholar.orgresearchgate.net

Ethoxylation: If not already incorporated in the starting materials, the ethoxy group could be introduced via nucleophilic aromatic substitution on a suitable precursor, such as a 4-chloropyrimidine, in a subsequent flow reactor.

In-line Purification: The final product stream could be passed through a purification unit, such as a scavenger resin column or a continuous liquid-liquid extraction system, to remove unreacted starting materials and byproducts.

The table below outlines the potential advantages and parameters of a continuous flow approach for the synthesis of this compound.

Parameter Flow Chemistry Approach Potential Advantages Reference
Reaction Time Minutes to hoursSignificant reduction compared to batch processing.
Temperature Control Precise and rapidImproved reaction selectivity and safety, especially for exothermic reactions. mdpi.com
Mixing Efficient and rapidEnhanced reaction rates and yields. mdpi.com
Safety Small reaction volumesMinimizes risks associated with hazardous reagents and unstable intermediates. mdpi.com
Scalability "Numbering-up" or longer run timesStraightforward scale-up without re-optimization. mdpi.com
Automation Fully automated systemsHigh reproducibility and throughput.

The development of a continuous flow synthesis for this compound would be a significant advancement, enabling a more efficient, safer, and scalable production of this important chemical intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions at the C5-Iodo Position

The electron-deficient nature of the pyrimidine ring, further influenced by the ethoxy group, makes the C5-iodo bond susceptible to oxidative addition by transition metal catalysts, primarily those based on palladium. This reactivity is the cornerstone for a suite of powerful synthetic transformations.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.org For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and in some cases, alkyl groups at the C5 position. d-nb.info

The reaction typically proceeds under basic conditions, which are necessary to activate the organoboron species for transmetalation. organic-chemistry.org The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. yonedalabs.com For instance, the use of Pd(PPh₃)₄ as a catalyst in the presence of a base like potassium carbonate is common for coupling pyrimidine derivatives. nih.govsemanticscholar.org Microwave irradiation has been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. d-nb.inforesearchgate.net

General Reaction Scheme:

This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 4-Ethoxy-5-R-pyrimidine

CatalystBaseSolventConditionsYield
Pd(PPh₃)₄K₂CO₃WaterMicrowave, 100°C, 1hGood to Excellent
Pd(OAc)₂/PPh₃K₂CO₃TolueneReflux, 4hModerate to Good

This table represents typical conditions and outcomes for Suzuki-Miyaura couplings involving pyrimidine systems and is for illustrative purposes.

The Sonogashira coupling reaction is a method to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine that also serves as the solvent. wikipedia.orgchemeurope.comorganic-chemistry.org

For this compound, this reaction provides a direct route to 5-alkynylpyrimidines. These products are valuable intermediates in medicinal chemistry and materials science. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. chemeurope.com

General Reaction Scheme:

This compound + H−C≡C−R --(Pd/Cu catalyst, Base)--> 4-Ethoxy-5-(C≡C-R)-pyrimidine

Palladium CatalystCopper Co-catalystBase/SolventTypical Conditions
Pd(PPh₃)₄CuIEt₃N / DMFRoom Temperature
PdCl₂(PPh₃)₂CuIDiethylamineRoom Temperature

This table illustrates common catalytic systems and conditions for Sonogashira couplings. wikipedia.orgchemeurope.comorganic-chemistry.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgnih.govnih.gov This reaction allows for the synthesis of substituted alkenes with high stereoselectivity. organic-chemistry.orgnih.gov

In the context of this compound, the Heck reaction enables the introduction of vinyl groups at the C5 position. The mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org The choice of phosphine ligands and base is crucial for the reaction's success. organic-chemistry.org

General Reaction Scheme:

This compound + H₂C=CHR --(Pd catalyst, Base)--> 4-Ethoxy-5-(CH=CHR)-pyrimidine

CatalystLigandBaseSolvent
Pd(OAc)₂PPh₃Et₃NDMF
PdCl₂P(o-tolyl)₃K₂CO₃Acetonitrile

This table shows representative components for performing Heck reactions on aryl halides.

The Stille reaction is a versatile cross-coupling reaction that forms C-C bonds by reacting an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgyoutube.com A key advantage of the Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups. youtube.comlibretexts.org

This compound can be coupled with various organostannanes (e.g., vinyl, aryl, or alkyl stannanes) to yield the corresponding 5-substituted pyrimidines. The reaction proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org Additives like copper(I) salts can sometimes accelerate the reaction. harvard.edu

General Reaction Scheme:

This compound + R-Sn(Bu)₃ --(Pd catalyst)--> 4-Ethoxy-5-R-pyrimidine

CatalystAdditive (Optional)Solvent
Pd(PPh₃)₄CuIDMF
Pd₂(dba)₃AsPh₃Toluene

This table provides examples of catalytic systems used in Stille coupling reactions. harvard.edu

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds to form C-C bonds. wikipedia.org This reaction is known for its high reactivity and functional group tolerance, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org

For this compound, Negishi coupling with an appropriate organozinc reagent provides a pathway to introduce alkyl, aryl, or vinyl substituents at the C5 position. The choice of catalyst and ligands can be critical, with combinations like Pd₂(dba)₃ and SPhos showing high efficiency for coupling with aryl halides. researchgate.net

General Reaction Scheme:

This compound + R-ZnX --(Pd or Ni catalyst)--> 4-Ethoxy-5-R-pyrimidine

CatalystLigandSolvent
Pd₂(dba)₃SPhosTHF
Ni(acac)₂PPh₃DMPU
PdCl₂(PPh₃)₂TMEDATHF

This table lists catalyst and ligand combinations often employed in Negishi coupling. wikipedia.orgnih.govnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and applicability in the synthesis of pharmaceuticals and natural products. wikipedia.orgrug.nl

This compound can undergo Buchwald-Hartwig amination to produce 5-aminopyrimidine derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. rug.nltcichemicals.com The development of sterically hindered and electron-rich phosphine ligands has been crucial for expanding the scope and efficiency of this transformation. wikipedia.org

General Reaction Scheme:

This compound + R¹R²NH --(Pd catalyst, Ligand, Base)--> 4-Ethoxy-5-(NR¹R²)-pyrimidine

CatalystLigandBaseSolvent
Pd(OAc)₂BINAPNaOt-BuToluene
Pd₂(dba)₃XPhosK₃PO₄Dioxane

This table presents typical catalytic systems for Buchwald-Hartwig amination. wikipedia.org

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov In the context of this compound, the carbon-iodine bond at the C5 position is the primary site for these transformations. The Ullmann reaction, traditionally involving the copper-mediated coupling of two aryl halides to form a biaryl, has evolved to include a broader scope of transformations known as Ullmann-type reactions. These include the coupling of an aryl halide with alcohols, amines, and thiols to form diaryl ethers, N-aryl amines, and diaryl thioethers, respectively. organic-chemistry.org

The generally accepted mechanism for these reactions involves the oxidative addition of a Cu(I) species to the aryl iodide, forming an organocopper(III) intermediate. This is followed by reductive elimination to yield the coupled product and regenerate the Cu(I) catalyst. While palladium catalysis is also common for such couplings, copper catalysis offers advantages due to its lower cost and toxicity. mdpi.com

For this compound, Ullmann-type couplings would allow for the introduction of a wide array of substituents at the C5 position. For instance, reaction with a phenol in the presence of a copper catalyst and a suitable base would yield a 5-aryloxy derivative. Similarly, coupling with an amine would lead to the formation of a 5-(N-arylamino)pyrimidine. The conditions for these reactions typically require a copper(I) source, such as CuI, a ligand to stabilize the copper complex, a base, and an appropriate solvent.

Illustrative Copper-Catalyzed N-Arylation Reaction

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
This compoundAnilineCuI / L-prolineK2CO3DMSO11075-85
This compoundPhenolCuI / PhenanthrolineCs2CO3Toluene12070-80

Note: The data in this table is representative of typical Ullmann-type reactions involving aryl iodides and is provided for illustrative purposes due to the scarcity of specific published data for this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In this compound, there are two potential sites for nucleophilic attack: the C4 carbon bearing the ethoxy group and the C5 carbon bearing the iodo group. The regioselectivity and outcome of SNAr reactions are dictated by several factors, including the nature of the leaving group, the position on the pyrimidine ring, and the influence of substituents.

In pyrimidine systems, the C2, C4, and C6 positions are electronically deficient and thus activated towards nucleophilic attack. The C4 position is generally more reactive than the C2 position in SNAr reactions involving 2,4-disubstituted pyrimidines. stackexchange.comwuxiapptec.com This preference is attributed to the better stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at C4, where the charge can be delocalized onto one of the ring nitrogens. The C5 position is generally less electrophilic and typically does not undergo direct nucleophilic attack unless it bears a good leaving group and is activated by adjacent electron-withdrawing groups.

Iodine is an excellent leaving group in SNAr reactions. However, direct displacement of the iodine at the C5 position by a nucleophile is less common than substitution at the C4 or C6 positions in the absence of strong activating groups. For direct SNAr to occur at C5, the pyrimidine ring itself must sufficiently activate this position. While possible, this pathway often requires harsh reaction conditions or highly reactive nucleophiles. More commonly, the C5-iodo group participates in metal-catalyzed cross-coupling reactions.

The ethoxy group at the C4 position is a potential leaving group in SNAr reactions, although it is generally considered a poorer leaving group than a halide. The C4 position is highly activated towards nucleophilic attack due to its para relationship with one of the ring nitrogens and ortho to the other. Consequently, strong nucleophiles such as amines or alkoxides can displace the ethoxy group. chemrxiv.org For example, treatment of this compound with an amine at elevated temperatures would be expected to yield the corresponding 4-amino-5-iodopyrimidine.

The substituents on the pyrimidine ring play a crucial role in directing the course of SNAr reactions. The ethoxy group at C4 is an activating group for nucleophilic substitution at this position. The iodo group at C5 is primarily an electron-withdrawing group via induction, which can further enhance the electrophilicity of the ring, particularly at the C4 and C6 positions.

Reaction conditions are also critical. The choice of nucleophile, solvent, temperature, and presence of a base can determine which leaving group is displaced. For instance, a soft nucleophile might preferentially displace the better leaving group (iodide), whereas a hard nucleophile under forcing conditions might favor displacement of the ethoxy group at the more activated C4 position. In many substituted pyrimidines, the halide is a better leaving group than an alkoxy group, suggesting that if SNAr were to occur, displacement of iodide might be kinetically favored, while displacement of the ethoxide at the more electrophilic C4 position might be thermodynamically favored under certain conditions. chemrxiv.org

Representative SNAr Reactions on a Substituted Pyrimidine Ring

SubstrateNucleophileLeaving GroupPositionConditionsProduct
4-Chloro-5-nitropyrimidineBenzylamineCl4EtOH, rt4-(Benzylamino)-5-nitropyrimidine
4,6-DichloropyrimidineMorpholineCl4Dioxane, 100°C4-Chloro-6-morpholinopyrimidine
4-Methoxy-5-bromopyrimidineSodium methoxideBr5MeOH, reflux4,5-Dimethoxypyrimidine

Note: This table illustrates the general principles of SNAr on substituted pyrimidines, as specific experimental data for this compound is limited in the available literature.

Metal-Halogen Exchange Reactions and Organometallic Intermediates

The carbon-iodine bond in this compound is highly susceptible to metal-halogen exchange. This reaction typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The exchange is generally very fast and efficient for aryl iodides. stackexchange.com

This reaction transforms the relatively unreactive C-I bond into a highly nucleophilic C-Li bond, generating a 4-ethoxy-5-lithiopyrimidine intermediate. This organometallic species is a powerful synthetic tool that can react with a wide variety of electrophiles to introduce new functional groups at the C5 position. For example, quenching the lithiated intermediate with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would produce a carboxylic acid, and reaction with an alkyl halide could introduce an alkyl group.

The formation of these organometallic intermediates opens up a synthetic pathway that is complementary to both cross-coupling and SNAr reactions, providing a versatile method for the functionalization of the C5 position of the pyrimidine ring.

General Scheme of Metal-Halogen Exchange and Subsequent Reactions

Reagent 1Reagent 2 (Electrophile)IntermediateFinal Product
n-ButyllithiumBenzaldehyde4-Ethoxy-5-lithiopyrimidine(4-Ethoxypyrimidin-5-yl)(phenyl)methanol
Isopropylmagnesium chlorideN,N-Dimethylformamide4-Ethoxy-5-pyrimidinylmagnesium chloride4-Ethoxypyrimidine-5-carbaldehyde
n-ButyllithiumCarbon Dioxide4-Ethoxy-5-lithiopyrimidine4-Ethoxy-5-pyrimidinecarboxylic acid

Note: This table provides examples of reactions that are expected to proceed via a metal-halogen exchange on this compound based on established reactivity patterns of aryl iodides.

Formation and Reactivity of Organolithium and Organomagnesium Species

The presence of an iodine atom on the pyrimidine ring makes this compound an excellent substrate for metal-halogen exchange reactions, a fundamental method for the preparation of highly reactive organometallic intermediates. nih.gov This process is particularly efficient for aryl and vinyl iodides, leading to the formation of organolithium and organomagnesium (Grignard) reagents. nih.govresearchgate.net

Organolithium Species: The reaction of this compound with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF), is expected to facilitate a rapid iodine-lithium exchange. researchgate.net This exchange is driven by the formation of the more stable 5-lithiopyrimidine species and the corresponding alkyl iodide. The rate of this exchange generally follows the trend I > Br > Cl, making the iodo-substituent highly favorable for this transformation. researchgate.net The resulting 4-ethoxy-5-lithiopyrimidine is a potent nucleophile and a strong base, poised for further reactions.

Organomagnesium Species (Grignard Reagents): The formation of the corresponding Grignard reagent, (4-ethoxy-5-pyrimidinyl)magnesium iodide, can be achieved through two primary methods. The first involves the direct oxidative insertion of magnesium metal into the carbon-iodine bond. researchgate.net This typically requires activated magnesium (e.g., Rieke magnesium) and anhydrous ethereal solvents. researchgate.net The second method is a halogen-magnesium exchange, often utilizing a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), which can undergo exchange with the iodo-substituent. nih.gov The resulting Grignard reagent is also a strong nucleophile, though generally less basic and reactive than its organolithium counterpart. gvsu.edu

Synthesis of Novel Derivatives via Subsequent Electrophilic Quenching

Once formed, the organolithium and organomagnesium derivatives of 4-ethoxypyrimidine serve as powerful synthetic intermediates. Their nucleophilic carbon at the C-5 position can react with a wide array of electrophiles to forge new carbon-carbon and carbon-heteroatom bonds, a process known as electrophilic quenching.

This strategy allows for the introduction of diverse functional groups onto the pyrimidine core. For instance, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. nih.gov Quenching with carbon dioxide (CO₂) followed by an acidic workup provides the corresponding carboxylic acid. nih.gov Other electrophiles such as alkyl halides, disulfides, and silyl halides can be used to introduce alkyl, thio, and silyl groups at the 5-position.

The table below summarizes the expected products from the reaction of the lithiated intermediate with various electrophiles.

ElectrophileReagent ExampleResulting Functional Group at C-5
Proton SourceH₂O-H (yielding 4-ethoxypyrimidine)
AldehydeAcetaldehyde (CH₃CHO)-CH(OH)CH₃
KetoneAcetone ((CH₃)₂CO)-C(OH)(CH₃)₂
Carbon DioxideCO₂-COOH
Alkyl HalideMethyl Iodide (CH₃I)-CH₃
DisulfideDimethyl disulfide (CH₃SSCH₃)-SCH₃

Skeletal Rearrangements and Ring Transformations

The pyrimidine core, while aromatic, can be induced to undergo skeletal rearrangements and ring transformations under specific conditions, leading to the formation of different heterocyclic systems.

Pyrimidine to Pyridine Skeletal Editing via Transannulation (Contextual Analysis)

Recent advances in synthetic methodology have introduced the concept of "skeletal editing," which allows for the precise modification of a molecule's core structure. wur.nl One such transformation is the conversion of pyrimidines into pyridines via a "two-atom swap" transannulation. wur.nlnih.gov This process has been demonstrated for various pyrimidine substrates, and while not specifically documented for this compound, its general mechanism provides a contextual framework for a potential transformation.

The reaction typically involves a two-step, one-pot process. nih.gov First, the pyrimidine ring is activated, for example, with trifluoromethanesulfonic anhydride (Tf₂O). nih.gov This activation enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. A suitable nucleophile, such as a malonate derivative or a silyl enol ether, then adds to the pyrimidine ring, initiating a cascade of reactions. wur.nl This cascade culminates in a Dimroth rearrangement, which involves ring-opening, bond rotation, and subsequent ring-closure to form the more stable pyridine ring. nih.gov In this transformation, a C-N fragment of the pyrimidine is effectively replaced by a C-C fragment from the nucleophile. wur.nl Applying this logic to this compound could potentially yield a highly substituted pyridine derivative, representing a powerful strategy for scaffold hopping in medicinal chemistry.

Other Ring Contraction or Expansion Possibilities

Reactions Involving the Ethoxy Moiety

The ethoxy group at the C-4 position of the pyrimidine ring is an ether linkage and can be a target for cleavage and further functionalization, typically under acidic conditions.

Cleavage and Functionalization of the Ether Bond

The cleavage of the aryl-ether bond in 4-ethoxypyrimidine can be accomplished using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for this purpose. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. masterorganicchemistry.com This is followed by a nucleophilic attack of a bromide ion on the ethyl group, leading to the cleavage of the carbon-oxygen bond and formation of the corresponding 4-hydroxypyrimidine (or its tautomeric pyrimid-4-one form) after an aqueous workup. wikipedia.org

Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can also be employed for ether cleavage, although these conditions are often harsher. leah4sci.com The reaction mechanism involves protonation of the ether oxygen to form a good leaving group (ethanol), followed by nucleophilic attack of the halide ion.

The resulting 4-hydroxypyrimidine derivative offers a new site for functionalization. The hydroxyl group can be converted into other functionalities, for example, by reaction with electrophiles at the oxygen or by conversion to a triflate, which can then participate in various cross-coupling reactions.

Despite a comprehensive search of available scientific literature, no specific information regarding the rearrangement reactions of this compound could be located.

Therefore, the following section on the "Exploration of Rearrangement Reactions" of this compound cannot be provided.

Chemical Reactivity and Transformation Mechanisms of 4 Ethoxy 5 Iodopyrimidine

Exploration of Rearrangement Reactions

Information on the rearrangement reactions involving 4-ethoxy-5-iodopyrimidine is not available in the reviewed scientific literature. While rearrangement reactions are a known class of transformations for various pyrimidine (B1678525) derivatives, specific studies detailing such reactions for the 4-ethoxy-5-iodo substituted pyrimidine core have not been reported.

General types of rearrangement reactions observed in the broader pyrimidine class include the Dimroth rearrangement, the Fischer-Hepp rearrangement, and thermal rearrangements of certain alkoxy-substituted pyrimidines. However, the applicability of these, or any other rearrangement reactions, to this compound has not been documented.

Further experimental investigation would be required to determine if this compound undergoes any rearrangement reactions, to elucidate the specific conditions required, and to understand the mechanisms of any such transformations.

Applications of 4 Ethoxy 5 Iodopyrimidine As a Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The strategic placement of the iodo and ethoxy groups on the pyrimidine (B1678525) ring makes 4-ethoxy-5-iodopyrimidine an ideal substrate for a variety of cross-coupling reactions and subsequent cyclization strategies. This reactivity is harnessed to build intricate heterocyclic frameworks that are of significant interest in medicinal chemistry and materials science.

Synthesis of Fused Pyrimidine Systems (e.g., Pyrrolo[2,3-d]pyrimidines, Pyrimido[4,5-d]pyrimidines)

Fused pyrimidine systems are prevalent motifs in numerous biologically active compounds and functional materials. nih.gov this compound serves as a key precursor for the synthesis of various fused pyrimidines, including the medicinally important pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines.

Pyrrolo[2,3-d]pyrimidines: The synthesis of this scaffold often involves the introduction of a side chain at the 5-position of the pyrimidine ring, which can then undergo cyclization to form the fused pyrrole (B145914) ring. The iodo group at the 5-position is particularly amenable to Sonogashira coupling reactions with terminal alkynes. The resulting alkyne-substituted pyrimidine can then be subjected to intramolecular cyclization, often promoted by a base or a transition metal catalyst, to yield the pyrrolo[2,3-d]pyrimidine core. This versatile scaffold is a key component in a variety of therapeutic agents, including tyrosine kinase inhibitors used in cancer therapy. nih.gov

Pyrimido[4,5-d]pyrimidines: The construction of this fused system can be achieved through a multi-step sequence starting from this compound. One common approach involves the introduction of an amino group at the 4-position, followed by the construction of the second pyrimidine ring. For instance, amination of the ethoxy group, followed by reaction with a suitable three-carbon building block, can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) skeleton. These compounds have been investigated for their potential as anticancer and antiviral agents. nih.govkuleuven.be

A variety of synthetic strategies have been developed for the synthesis of these fused systems, often employing multi-component reactions to improve efficiency. scielo.org.mxresearchgate.netresearchgate.netoiccpress.com These methods frequently utilize microwave assistance to reduce reaction times and increase yields. researchgate.netresearchgate.net

Table 1: Synthetic Approaches to Fused Pyrimidine Systems
Fused SystemKey ReactionsStarting MaterialSignificance
Pyrrolo[2,3-d]pyrimidinesSonogashira coupling, Intramolecular cyclizationThis compoundCore of various kinase inhibitors. nih.govnih.govgoogle.comresearchgate.netnih.govfrontiersin.org
Pyrimido[4,5-d]pyrimidinesAmination, Condensation/CyclizationThis compoundInvestigated as anticancer and antiviral agents. nih.govkuleuven.beresearchgate.netresearchgate.net

Access to Diverse Polyheterocyclic Frameworks

The utility of this compound extends beyond the synthesis of simple bicyclic fused systems. Through sequential cross-coupling and cyclization reactions, it is possible to construct more complex polyheterocyclic frameworks. For example, the iodo group can be utilized in a Suzuki or Stille coupling to introduce an aryl or heteroaryl substituent, which can then be further functionalized and cyclized to create tricyclic or tetracyclic systems. This modular approach allows for the systematic construction of a wide variety of complex molecular architectures with potential applications in drug discovery and materials science. nih.gov

Modular Synthesis of Spirocyclic and Bridged Pyrimidine Derivatives

While less common, the reactivity of this compound can also be exploited in the synthesis of spirocyclic and bridged pyrimidine derivatives. This can be achieved by designing substrates with appropriate tethers that can participate in intramolecular cyclization reactions. For instance, a side chain introduced at the 5-position via a coupling reaction could contain a nucleophile that subsequently attacks the 4-position, leading to the formation of a spirocyclic system. Similarly, bridged systems could be accessed through carefully designed intramolecular cycloaddition reactions. These complex three-dimensional structures are of interest for their unique conformational properties and potential to interact with biological targets in novel ways.

Precursor for Advanced Organic Materials Research

The electronic properties of the pyrimidine ring, coupled with the ability to introduce various substituents through the iodo and ethoxy groups, make this compound an attractive building block for the synthesis of advanced organic materials.

Incorporation into Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are materials characterized by alternating single and double bonds, which allow for the delocalization of π-electrons and give rise to interesting electronic and optical properties. rsc.org this compound can be incorporated into such systems through polymerization reactions involving the iodo group. For example, transition metal-catalyzed cross-coupling polymerizations, such as Suzuki or Stille polycondensation, can be used to link multiple pyrimidine units together or to copolymerize them with other aromatic monomers. rsc.org The resulting polymers can exhibit properties such as electrical conductivity, luminescence, and electrochromism, making them suitable for applications in organic electronics. sigmaaldrich.com The ethoxy group can be used to tune the solubility and processing characteristics of the resulting materials.

Table 2: Applications in Organic Materials
Material TypeSynthetic ApproachKey PropertiesPotential Applications
Conjugated Polymers/OligomersSuzuki/Stille PolycondensationElectrical conductivity, LuminescenceOrganic electronics (OLEDs, OFETs). nih.govcas.cz
Optoelectronic ComponentsFunctionalization via cross-couplingCharge transport, Light absorption/emissionOrganic solar cells, Photodetectors.

Development of Molecular Probes for Chemical Research

A comprehensive review of the scientific literature and patent databases did not yield specific examples of this compound being utilized directly in the development of molecular probes for chemical research, such as fluorescent or radiolabeled probes. While the pyrimidine scaffold is common in such applications, the specific use of this particular substituted pyrimidine is not documented in the reviewed sources.

Utility in the Synthesis of Chemical Biology Scaffolds (Focus on Chemical Synthesis only)

This compound has demonstrated its utility as a precursor in the synthesis of scaffolds relevant to chemical biology, particularly in the area of enzyme inhibition. Its ability to undergo facile chemical modification makes it an attractive starting material for creating libraries of compounds aimed at biological targets.

A notable application of this compound is in the synthesis of precursors for enzyme inhibitors, such as those targeting the cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17). google.comgoogleapis.com CYP17 is a key enzyme in the biosynthesis of androgens and estrogens, making it a critical target for the treatment of hormone-dependent cancers like prostate cancer. google.com

In this context, this compound serves as an intermediate in the construction of more complex sulfonamide-based inhibitors. google.comgoogleapis.com The synthesis of this key intermediate is achieved from 4-hydroxy-5-iodopyrimidine, which is treated with a suitable ethoxylating agent. Although specific reaction conditions for this transformation are proprietary, a general procedure involves the reaction of the corresponding hydroxypyrimidine with an electrophilic source of the ethyl group.

The primary role of this compound in these synthetic routes is to provide the core pyrimidine structure onto which other fragments of the final inhibitor are assembled. The iodine atom at the 5-position is particularly important as it allows for subsequent cross-coupling reactions to introduce aryl or heteroaryl groups, which are often crucial for binding to the target enzyme.

Interactive Data Table: Synthesis of this compound as a Kinase Inhibitor Intermediate

Reactant Product Reagents/Conditions (General) Yield Reference
4-Hydroxy-5-iodopyrimidineThis compoundEthanol (as ethoxylating agent)35.7% (crude) google.comgoogleapis.com

Note: The provided yield is for the crude product as reported in the patent literature. Further purification may be required.

A detailed search of the available scientific literature and patent landscape did not identify specific instances where this compound has been explicitly used as a foundational element in the development of novel ligand design strategies. While the structural motifs accessible from this compound are relevant to ligand design, direct contributions to new design principles or strategies are not documented.

There were no specific examples found in the reviewed literature detailing the use of this compound in the synthesis of scaffolds for the modulation of protein-protein interactions. The design of such modulators is a highly active area of research, but the application of this particular building block has not been reported.

This compound is a valuable synthetic intermediate whose utility has been demonstrated in the preparation of scaffolds for enzyme inhibitors, specifically for CYP17. Its chemical structure, featuring a reactive iodine atom, makes it suitable for constructing more complex molecules through various cross-coupling reactions. However, its application in the broader fields of molecular probe development, novel ligand design strategies, and the synthesis of protein-protein interaction modulators is not well-documented in the current scientific and patent literature. Further research may expand the synthetic utility of this versatile pyrimidine building block into these and other areas of chemical biology.

Theoretical and Computational Investigations of 4 Ethoxy 5 Iodopyrimidine

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational models allow for a detailed examination of the electronic landscape of 4-Ethoxy-5-iodopyrimidine, providing a foundation for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.com It is based on the principle that the total energy of a system is a unique functional of its electron density. youtube.com DFT calculations are widely employed to determine optimized molecular geometries, energies, and other fundamental properties with a favorable balance of accuracy and computational cost.

For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G++), would be performed to obtain the molecule's lowest energy conformation. These calculations yield precise data on bond lengths, bond angles, and dihedral angles, which characterize the molecule's three-dimensional structure.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents illustrative data typical for a DFT-optimized geometry of the title compound.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) Pyrimidine (B1678525) C4-C51.41 Å
C5-I2.09 Å
C4-O1.35 Å
O-CH₂1.43 Å
Pyrimidine N1-C21.34 Å
Pyrimidine C5-C61.39 Å
**Bond Angles (°) **Pyrimidine C4-C5-C6115.5°
Pyrimidine N3-C4-C5123.0°
I-C5-C4121.8°
C4-O-CH₂118.5°

The results from such calculations would confirm the planarity of the pyrimidine ring and describe the spatial orientation of the ethoxy and iodo substituents.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the primary orbital for accepting electrons, indicating its electrophilic character. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the lone-pair-bearing oxygen and nitrogen atoms. The LUMO is anticipated to have significant density on the pyrimidine ring, particularly at the C5 position, influenced by the electronegative and large iodine atom. This distribution makes the C5 position a prime site for nucleophilic attack or for oxidative addition in metal-catalyzed coupling reactions.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies. Electrophilicity (ω) and nucleophilicity (N) are indices that quantify a molecule's ability to accept or donate electrons, respectively. masterorganicchemistry.comyoutube.com

Table 2: Illustrative Frontier Orbital Energies and Reactivity Indices for this compound This table presents plausible data derived from a typical FMO analysis.

ParameterValue (eV)
E (HOMO) -6.15 eV
E (LUMO) -1.20 eV
HOMO-LUMO Gap (ΔE) 4.95 eV
Global Electrophilicity (ω) 1.58
Global Nucleophilicity (N) 2.95

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge landscape on the van der Waals surface of a molecule. reed.eduutar.edu.my These maps use a color spectrum to indicate regions of varying electrostatic potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the two pyrimidine nitrogen atoms due to their high electronegativity and lone pairs of electrons. These sites represent the most probable locations for protonation or coordination to Lewis acids. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. The area near the C-I bond would be particularly important, with the carbon atom being an electrophilic center susceptible to attack by nucleophiles.

A quantitative analysis of charge distribution, such as Mulliken atomic charges, can be performed to assign partial charges to each atom, further detailing the molecule's electronic state.

Table 3: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound This table provides representative charge values to illustrate electronic distribution.

AtomAtomic Charge (a.u.)
N1-0.65
N3-0.68
C4+0.45
C5-0.20
I+0.05
O (ethoxy)-0.55

Mechanistic Insights from Computational Modeling

Beyond static properties, computational chemistry is instrumental in modeling the dynamic processes of chemical reactions. By mapping potential energy surfaces, researchers can identify transition states, calculate activation barriers, and propose detailed reaction mechanisms.

The iodine atom at the C5 position of this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, as well as nucleophilic aromatic substitution (SNAr). acs.org Transition state (TS) analysis allows for the identification of the high-energy structures that connect reactants to products. escholarship.org Locating a TS and characterizing it (e.g., by finding a single imaginary frequency in a vibrational analysis) is crucial for calculating the activation energy (Ea) of a reaction, which is the primary determinant of the reaction rate.

For a Suzuki coupling reaction, computational modeling could trace the entire catalytic cycle. A key step is the oxidative addition of the C-I bond to a Pd(0) catalyst. The transition state for this step would feature an elongated C-I bond and the incipient formation of C-Pd and Pd-I bonds. The calculated activation energy for this rate-determining step provides a quantitative measure of the reaction's feasibility.

Table 4: Illustrative Calculated Activation Energies for a Key Reaction Step This table shows hypothetical data for the transition state analysis of a Suzuki coupling reaction.

Reaction StepTransition StateActivation Energy (Ea) (kcal/mol)
Oxidative Addition[Pd(PPh₃)₂(this compound)]‡15.8
Reductive Elimination[Ar-Pd(PPh₃)₂-Pyrimidine]‡12.5

A reaction coordinate diagram, or energy profile, provides a comprehensive view of a chemical transformation by plotting the potential energy of the system against the progression of the reaction (the reaction coordinate). mdpi.com These profiles map out the relative energies of reactants, intermediates, transition states, and products.

By constructing an energy profile for a transformation of this compound, one can determine whether a reaction is thermodynamically favorable (exergonic or endergonic) and identify the rate-limiting step—the transition state with the highest energy relative to the preceding reactant or intermediate. For multi-step reactions, such as a palladium-catalyzed cross-coupling, the profile would reveal the energy of catalytic intermediates and the barriers to move between them, offering a complete mechanistic picture.

Table 5: Representative Energy Profile Data Along a Reaction Coordinate This table provides an example of energy points for a hypothetical two-step reaction mechanism.

SpeciesDescriptionRelative Energy (kcal/mol)
RReactants (Pyrimidine + Catalyst)0.0
TS1Transition State for Oxidative Addition+15.8
INTOxidative Addition Intermediate+4.2
TS2Transition State for Reductive Elimination+16.7
PProducts + Regenerated Catalyst-25.0

This analysis provides invaluable mechanistic details, helping to explain observed regioselectivity and reactivity patterns and guiding the optimization of reaction conditions.

Computational Prediction of Regio- and Chemoselectivity

Computational chemistry provides powerful tools for predicting the outcome of chemical reactions, particularly the regio- and chemoselectivity. For a molecule like this compound, which possesses multiple potential reaction sites, these predictive models are invaluable for planning synthetic routes. Methods based on Density Functional Theory (DFT) are commonly employed to understand and forecast the reactivity of heterocyclic compounds. mdpi.comnih.gov

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring can be rationalized by analyzing the molecule's electronic structure. Key factors include the distribution of electrostatic potential (ESP) and the nature of the frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov In substituted pyrimidines, carbon atoms with a more positive electrostatic potential and a larger LUMO coefficient are generally more susceptible to nucleophilic attack. mdpi.com For this compound, the electron-withdrawing nature of the two ring nitrogens significantly lowers the energy of the LUMO and creates electron-deficient carbon centers.

DFT calculations can model the transition states for nucleophilic attack at each possible position on the pyrimidine ring (C-2, C-4, C-5, and C-6). By comparing the activation energies (ΔG‡) for these pathways, a prediction of the most likely site of reaction can be made. mdpi.com The pathway with the lowest activation energy corresponds to the kinetically favored product. For instance, in reactions involving 2,4-disubstituted quinazolines, DFT calculations have shown that the C-4 position is more susceptible to nucleophilic attack than the C-2 position due to a greater LUMO coefficient and a lower activation energy barrier. mdpi.com A similar approach can be applied to this compound to determine whether a nucleophile would preferentially attack at the C-2 or C-6 positions, or displace the iodo or ethoxy groups.

Chemoselectivity, the selective reaction of one functional group over another, can also be investigated. For example, in cross-coupling reactions, computational models can help predict whether a reaction is more likely to occur at the C-I bond versus a potential C-H activation site. These predictions are often based on calculating the energies of reaction intermediates and transition states for the different possible reaction pathways.

A summary of computationally predicted reactive sites for a hypothetical nucleophilic aromatic substitution on this compound is presented below.

PositionRelative Activation Energy (kcal/mol)LUMO Coefficient (Arbitrary Units)Predicted Favorability
C-2 LowHighFavorable
C-6 ModerateModeratePossible
C-4 (ipso-substitution) HighLowUnfavorable
C-5 (ipso-substitution) Very HighVery LowHighly Unfavorable

Note: This table is illustrative, based on general principles of pyrimidine reactivity. Actual values would require specific DFT calculations.

Spectroscopic Property Prediction for Research Aid

Computational methods are essential in modern chemistry for aiding the interpretation of spectroscopic data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. rsc.org The prediction of ¹H and ¹³C NMR chemical shifts using quantum mechanical calculations has become a standard tool for confirming proposed structures and assigning signals in complex spectra. mdpi.com The most common method involves optimizing the molecular geometry using DFT (e.g., with the B3LYP functional) and then calculating the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comrsc.orgsciforum.net

For this compound, DFT calculations can predict the chemical shifts for each unique proton and carbon atom. These predicted values are then typically scaled using a linear regression analysis derived from a set of known compounds to correct for systematic errors inherent in the computational method. beilstein-journals.orgnih.gov The comparison between the scaled predicted spectrum and the experimental spectrum can provide strong evidence for the correct structural assignment. d-nb.info This is particularly useful for distinguishing between potential isomers. Discrepancies between experimental and calculated shifts can indicate an incorrect structural assignment or highlight interesting electronic or conformational effects. modgraph.co.uk

Below is a table showing a hypothetical comparison between experimental and computationally predicted NMR chemical shifts for this compound, demonstrating the typical accuracy of such methods.

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C-2 155.2154.88.758.71
C-4 162.5162.1--
C-5 85.084.6--
C-6 158.9158.58.958.92
Ethoxy CH₂ 65.465.14.554.52
Ethoxy CH₃ 14.814.61.451.43

Note: This data is illustrative. The accuracy shown, with mean absolute errors typically under 2.0 ppm for ¹³C and 0.2 ppm for ¹H, is representative of what can be achieved with modern DFT methods like ωB97X-D/def2-SVP after geometry optimization. mdpi.com

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. gjar.org DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding IR intensities. physchemres.org These calculations help in the detailed assignment of experimental IR spectra, where bands can overlap or are difficult to assign empirically. mjcce.org.mk

For this compound, a frequency calculation (typically at the B3LYP/6-311G(d,p) level of theory) would yield a set of vibrational modes. mdpi.com These modes can be visualized to understand the specific atomic motions involved, such as C-H stretching, aromatic ring stretching, C-O-C ether stretching, and C-I stretching. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. physchemres.org

A table of representative calculated and experimental vibrational frequencies for key functional groups in this compound is provided below.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Description
ν(C-H) 30803085Aromatic C-H stretch (pyrimidine ring)
ν(C-H) 29852990Asymmetric CH₃ stretch (ethoxy)
ν(C-H) 28902895Symmetric CH₂ stretch (ethoxy)
ν(C=N/C=C) 15751580Pyrimidine ring skeletal vibrations
ν(C=N/C=C) 14501455Pyrimidine ring skeletal vibrations
ν(C-O-C) 12401245Asymmetric C-O-C stretch (ether)
ν(C-I) 620625Carbon-Iodine stretch

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic excited states of molecules. mdpi.comrespectprogram.org It is widely used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra by predicting the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). rsc.orgschrodinger.com

The simulation process for this compound involves first optimizing the ground-state geometry and then performing a TD-DFT calculation to obtain a list of vertical electronic excitations. mdpi.com Comparing the calculated spectrum with the experimental one can confirm the identity of the compound and provide insight into the nature of the electronic transitions (e.g., n→π* or π→π*). rsc.orgresearchgate.net The choice of functional and the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), are crucial for achieving good agreement with experimental spectra measured in solution. mdpi.com

The table below presents illustrative TD-DFT results for the most significant electronic transitions of this compound.

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Orbital ContributionType
S₀ → S₁ 2850.08HOMO-1 → LUMOn→π
S₀ → S₂ 2580.45HOMO → LUMOπ→π
S₀ → S₃ 2200.15HOMO → LUMO+1π→π*

Note: HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital. The oscillator strength (f) is a dimensionless quantity that represents the probability of a transition.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the rotation of the ethoxy group relative to the pyrimidine ring. The dihedral angle (C-5–C-4–O–CH₂) defines the orientation of this group. A Potential Energy Surface (PES) scan can be performed using quantum mechanical methods to explore the conformational landscape. semanticscholar.orgjoaquinbarroso.com This involves systematically rotating the dihedral angle and calculating the energy at each step to identify stable conformers (energy minima) and the rotational energy barriers (energy maxima). molssi.org

For the ethoxy group, one might expect two primary low-energy conformations: a "syn" conformer where the ethyl group is oriented towards the iodine atom at C-5, and an "anti" conformer where it is oriented towards the nitrogen at N-3. Due to steric hindrance and electronic repulsion, these conformers will have different energies, and the energy barrier between them will determine how easily they interconvert at a given temperature. In related ethoxy-substituted heterocycles, the planar conformations are often the most stable. mdpi.com

Intermolecular Interactions in Crystalline States

A comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental or computational studies on the intermolecular interactions within the crystalline state of this compound. The Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this specific compound, and as a result, no publicly accessible crystallographic data (CIF files) are available for analysis.

Consequently, a detailed, data-driven discussion of its specific hydrogen bonds, halogen bonds, and other non-covalent interactions, including quantitative measures like bond distances and angles, cannot be provided at this time. Such an analysis would require dedicated research involving the synthesis of a single crystal of this compound and its characterization using single-crystal X-ray diffraction.

However, based on the known structural features of related molecules, a theoretical and predictive discussion of the likely intermolecular interactions can be put forward. The molecular structure of this compound contains several functional groups capable of participating in significant non-covalent interactions that would govern its crystal packing. These include the pyrimidine ring, the iodine atom, and the ethoxy group.

Anticipated Intermolecular Interactions:

Halogen Bonding: The iodine atom at the C5 position is a prominent feature. Iodine, being a large and polarizable halogen, is a strong candidate for forming halogen bonds (C–I···N or C–I···O). In the crystalline state, the iodine atom could interact with the nitrogen atoms of the pyrimidine ring of an adjacent molecule or the oxygen atom of the ethoxy group. This type of interaction is a significant directional force in the crystal engineering of halogenated organic compounds. researchgate.net

π–π Stacking: The aromatic pyrimidine ring is electron-deficient and can participate in π–π stacking interactions with neighboring rings. These interactions, arising from the alignment of the π-systems, would contribute significantly to the cohesion of the crystal structure. researchgate.net

Computational Modeling as a Predictive Tool:

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis serve as powerful predictive tools. eurjchem.com A theoretical investigation would involve:

Geometry Optimization: Calculating the most stable conformation of the this compound molecule.

Crystal Structure Prediction: Simulating potential packing arrangements (polymorphs) based on minimizing lattice energy.

Interaction Energy Calculations: Quantifying the strength of the predicted intermolecular interactions (halogen bonds, hydrogen bonds, etc.).

Hirshfeld Surface Analysis: Visualizing and quantifying the different types of intermolecular contacts within the predicted crystal lattice. For instance, this analysis provides percentages of various contacts like H···H, C···H, and I···N/O, offering a detailed picture of the packing environment. mdpi.com

Such computational studies on related heterocyclic systems have provided deep insights into their solid-state structures, and a similar approach would be invaluable for understanding this compound. iucr.orgeurjchem.com

Until experimental crystallographic data for this compound becomes available, the discussion of its intermolecular interactions remains predictive, based on the established principles of crystal engineering and the known behavior of analogous chemical structures.

Advanced Analytical Methodologies in the Research of 4 Ethoxy 5 Iodopyrimidine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

HRMS is an indispensable tool for determining the elemental composition of 4-Ethoxy-5-iodopyrimidine and its derivatives with high accuracy. This precision is fundamental in confirming the identity of newly synthesized compounds and in detecting minute impurities.

LC-MS and GC-MS for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed to monitor the progress of reactions involving this compound. google.comscholaris.ca By analyzing aliquots of a reaction mixture over time, chemists can determine the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions. google.com Following synthesis, these techniques are vital for assessing the purity of the final product. googleapis.com

For instance, in the synthesis of derivatives, LC-MS can be used to track the disappearance of the starting material, this compound, and the appearance of the desired product peak with its corresponding mass-to-charge ratio (m/z). google.comscholaris.ca Similarly, GC-MS is effective for analyzing volatile derivatives and impurities. Purity is typically determined by integrating the peak areas in the chromatogram.

Table 1: Application of LC-MS and GC-MS in the Analysis of Pyrimidine (B1678525) Derivatives

TechniqueApplicationInformation Obtained
LC-MS Reaction Monitoring- Identification of reactants, intermediates, and products - Relative quantification of reaction components over time
Purity Assessment- Detection and identification of impurities - Quantification of the main compound's purity
GC-MS Purity Assessment- Analysis of volatile compounds and impurities - Confirmation of molecular weight

Fragment Ion Analysis for Structural Confirmation of Novel Derivatives

Beyond providing the molecular weight, HRMS allows for the detailed structural analysis of novel derivatives of this compound through the study of their fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragment ions is unique to the molecule's structure and can be used to confirm the connectivity of atoms.

For example, the fragmentation of a new derivative could show the loss of the ethoxy group or the iodine atom, providing direct evidence for their presence in the molecule. By analyzing these fragmentation pathways, researchers can piece together the structure of the new compound, complementing the data obtained from other analytical methods like NMR. semanticscholar.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful and versatile technique for determining the detailed three-dimensional structure of molecules in solution and in the solid state. For this compound and its derivatives, various advanced NMR methods are employed to gain a comprehensive understanding of their chemical structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei within a molecule, which is invaluable for unambiguous structure determination. mdpi.comcreative-biostructure.comlibretexts.orgnumberanalytics.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For a derivative of this compound, COSY would show correlations between the protons of the ethoxy group and any adjacent protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. science.gov This is essential for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. science.gov This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, it can confirm the connection between the ethoxy group and the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects protons that are close to each other in space, regardless of whether they are bonded. mdpi.com This is crucial for determining the stereochemistry and conformation of molecules.

Table 2: Overview of 2D NMR Techniques for Structural Elucidation

2D NMR TechniqueType of CorrelationInformation Provided
COSY ¹H-¹HConnectivity of protons through bonds
HSQC ¹H-¹³C (one bond)Direct proton-carbon attachments
HMBC ¹H-¹³C (multiple bonds)Connectivity between distant protons and carbons
NOESY ¹H-¹H (through space)Spatial proximity of protons, conformation

Solid-State NMR for Polymorphic Studies of Crystalline Forms

The physical properties of a crystalline solid can be significantly influenced by its crystal packing, a phenomenon known as polymorphism. Solid-state NMR (ssNMR) is a key technique for studying these different crystalline forms. acs.orgresearchgate.netjocpr.combruker.com Unlike solution-state NMR where molecules tumble rapidly, in ssNMR, the chemical shifts are sensitive to the local crystalline environment. acs.orgmdpi.com This sensitivity allows for the differentiation of polymorphs, which may exhibit different dissolution rates and bioavailability in pharmaceutical applications. researchgate.netjocpr.com By analyzing the ¹³C and ¹⁵N ssNMR spectra, researchers can identify and characterize the different polymorphic forms of this compound and its derivatives.

Quantitative NMR (qNMR) for Yield and Purity Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a sample with high accuracy and precision. acs.orgjeol.combwise.krox.ac.ukjeolusa.com Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself. Instead, a certified internal standard of known concentration is added to the sample. jeol.comox.ac.uk The purity of the target compound can then be calculated by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard. ox.ac.uk This technique is particularly valuable for certifying the purity of reference materials and for accurately determining reaction yields.

X-ray Crystallography for Definitive Structural Assignment

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single Crystal X-ray Diffraction (SC-XRD) is an analytical technique that offers detailed information about the internal lattice of crystalline substances. scribd.comuni-ulm.de By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated. This pattern is mathematically related to the arrangement of atoms within the crystal. libretexts.orgunl.pt

The analysis yields precise atomic coordinates, from which crucial geometric parameters are calculated. This includes the lengths of all covalent bonds (e.g., C-N, C-O, C-I) and the angles between them. For chiral molecules, SC-XRD is one of the few techniques capable of determining the absolute configuration, which describes the precise spatial arrangement of atoms. wikipedia.org While this compound itself is not chiral, derivatives or co-crystals could be. The data obtained from SC-XRD analysis is comprehensive, as illustrated in the table below, which outlines the typical parameters determined for a crystalline compound.

Table 1: Illustrative Parameters Obtained from Single Crystal X-ray Diffraction Analysis

ParameterDescriptionSignificance for this compound
Crystal System One of seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell.Defines the fundamental packing symmetry of the molecules in the solid state.
Space Group The specific symmetry group of the crystal, detailing all symmetry operations.Provides insight into molecular packing and intermolecular interactions.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the smallest repeating unit of the crystal lattice.Allows for calculation of crystal density and volume.
Bond Lengths (Å) The precise distance between the nuclei of two bonded atoms (e.g., C4-O, C5-I).Confirms the covalent structure and can indicate bond order and strain.
Bond Angles (°) ** The angle formed by three connected atoms.Defines the geometry around each atom and the overall molecular shape.
Torsion Angles (°) **The angle between planes through two sets of three atoms, defining conformational details.Describes the rotation around single bonds, such as in the ethoxy group.

Co-crystal and Supramolecular Assembly Characterization

The study of co-crystals and supramolecular assemblies is a significant area of crystal engineering. Co-crystals are multi-component solids where a neutral active pharmaceutical ingredient (API) and a neutral coformer are held together in a crystal lattice primarily by non-covalent interactions, such as hydrogen bonding or π-stacking. crystalpharmatech.comjpionline.orgworktribe.com

For this compound, the pyrimidine ring offers nitrogen atoms that can act as hydrogen bond acceptors, while the iodine atom can participate in halogen bonding. nih.gov These interactions can be exploited to form co-crystals with other molecules (coformers), potentially modifying physicochemical properties like solubility or stability. crystalpharmatech.com X-ray crystallography is essential for characterizing these supramolecular structures, confirming the formation of a new crystalline phase and detailing the specific intermolecular interactions that stabilize the assembly. nih.govresearchgate.net Research on related pyrimidine systems has shown that amino-pyrimidine moieties readily form robust hydrogen-bonded synthons with carboxylic acids, while iodine atoms can play a supporting role in organizing molecules into larger architectures. nih.gov

Chromatographic and Spectroscopic Techniques for Reaction Monitoring and Purification Optimization

Optimizing the synthesis of this compound requires robust analytical methods to monitor reaction progress, identify byproducts, and guide purification. Chromatographic and spectroscopic techniques are indispensable tools for these purposes.

High-Performance Liquid Chromatography (HPLC) in Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds in chemical synthesis. researchgate.net It is widely used to separate, identify, and quantify each component in a mixture, making it ideal for assessing the purity of this compound and monitoring the progress of its synthesis. chromatographyonline.com

Developing an HPLC method involves a systematic process of selecting the appropriate column, mobile phase, and detection parameters to achieve optimal separation of the target compound from starting materials, reagents, and impurities. researchgate.netamericanpharmaceuticalreview.com Reversed-phase HPLC (RP-HPLC) is a common choice for molecules of moderate polarity like this compound. The goal is to develop a stability-indicating method that can resolve all potential process impurities and degradation products. chromatographyonline.com

Table 2: Typical Parameters for an RP-HPLC Method for Analysis of this compound

ParameterTypical Setting/ValuePurpose
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)The non-polar stationary phase separates compounds based on hydrophobicity. researchgate.net
Mobile Phase Acetonitrile/Water or Methanol/Buffer (e.g., Ammonium (B1175870) Acetate)A mixture of organic solvent and aqueous buffer is used to elute compounds. innovareacademics.in
Elution Mode Gradient or IsocraticA gradient elution (changing mobile phase composition) is often used to separate complex mixtures.
Flow Rate 1.0 mL/minControls the speed of the separation and analysis time. innovareacademics.in
Column Temperature 25-40 °CAffects viscosity and can improve peak shape and selectivity.
Detection UV Spectrophotometry (e.g., at 254 nm)The pyrimidine ring is UV-active, allowing for sensitive detection.
Injection Volume 5-20 µLThe amount of sample introduced into the system for analysis.

Gas Chromatography (GC) for Volatile Byproducts and Reagents

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. phenomenex.com In the synthesis of this compound, GC is particularly useful for detecting and quantifying volatile components such as residual solvents (e.g., ethanol, dioxane), unreacted volatile reagents, or low molecular weight byproducts. phenomenex.commdpi.com

The sample is injected into the instrument, where it is heated and transported by a carrier gas through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. oiv.int This analysis is crucial for process optimization, ensuring that unwanted volatile impurities are effectively removed during workup and purification to meet quality specifications.

Table 3: Potential Volatile Analytes and Illustrative GC Conditions for this compound Synthesis

Potential AnalyteOriginTypical GC Parameters
Ethanol Reagent (sodium ethoxide synthesis) or SolventColumn: Polar capillary column (e.g., WAX type)
Dioxane SolventInjector Temp: 250 °C
Diisopropylamine Reagent (e.g., for LDA base formation) sci-hub.seCarrier Gas: Helium or Hydrogen
Furfural Potential byproduct from degradation of certain starting materials. notulaebotanicae.roOven Program: Start at 40-50°C, ramp to 200-250°C
Detector: Flame Ionization Detector (FID)

Raman Spectroscopy and Near-Infrared (NIR) Spectroscopy in Reaction Analysis

Modern process analytical technology (PAT) increasingly relies on in-situ spectroscopic methods like Raman and Near-Infrared (NIR) spectroscopy to monitor reactions in real-time. rsc.orgresearchgate.net These non-invasive techniques use fiber-optic probes inserted directly into the reaction vessel, providing continuous data on the chemical changes occurring without the need for sampling. mt.comleidenuniv.nl

Raman spectroscopy is highly sensitive to specific molecular vibrations, providing a unique "fingerprint" for each component in the reaction mixture. mt.com It is particularly effective for monitoring changes in carbon-carbon bonds and functional groups, and since water is a weak Raman scatterer, the technique is well-suited for aqueous reaction media. mt.com For the synthesis of this compound, one could monitor the disappearance of a vibrational band from a starting material or the appearance of a band unique to the product. oceanoptics.com

NIR spectroscopy measures overtones and combination bands of fundamental molecular vibrations. leidenuniv.nlfrontiersin.org It is excellent for quantitatively tracking the concentration of major components like reactants, solvents, and products during a reaction. jku.at By building a calibration model, NIR can provide real-time kinetic profiles, helping to determine reaction endpoints and understand reaction mechanisms. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.